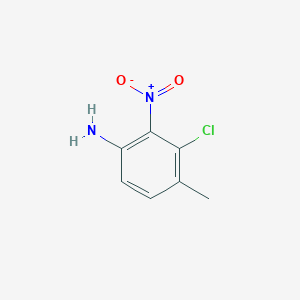

3-Chloro-4-methyl-2-nitroaniline

Beschreibung

Academic Relevance of 3-Chloro-4-methyl-2-nitroaniline within Organic Synthesis and Materials Science

Within the diverse family of substituted nitroanilines, this compound presents a unique substitution pattern that offers specific advantages in organic synthesis. The ortho-nitro group relative to the amino group can influence the acidity and nucleophilicity of the amine, as well as participate in intramolecular hydrogen bonding, which can affect the conformation and reactivity of the molecule. The chlorine atom at the 3-position and the methyl group at the 4-position further modulate the electronic and steric environment of the aromatic ring, allowing for regioselective transformations.

In the realm of organic synthesis, this compound serves as a valuable intermediate for the preparation of a variety of more complex molecules. The nitro group can be selectively reduced to an amino group, yielding a diamine that can be a precursor for the synthesis of heterocyclic compounds, polymers, and other functional materials. The presence of both a chloro and a methyl group provides opportunities for further functionalization through various cross-coupling and substitution reactions.

While its application in materials science is an emerging area of research, the inherent properties of substituted nitroanilines suggest potential uses. The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group can lead to interesting optical and electronic properties, including non-linear optical (NLO) behavior, which is of interest for applications in optoelectronics. The specific substitution pattern of this compound could fine-tune these properties. Furthermore, its derivatives could be explored as monomers for the synthesis of novel polymers with tailored thermal, mechanical, or electronic characteristics.

Current State of Research on this compound Derivatives and Analogs

The current research landscape for this compound and its derivatives is primarily focused on their utility as synthetic intermediates. While detailed studies on the parent compound itself are not extensively documented in readily available academic literature, the exploration of its analogs provides insight into its potential applications.

Research into related halogenated and nitrated anilines is active, with a continuous search for new applications in dye chemistry, medicinal chemistry, and agrochemical development. For instance, various patents describe the use of substituted nitroanilines in the synthesis of azo dyes for various applications. mdpi.com

In the pharmaceutical sector, the core structure of substituted anilines is found in a number of active pharmaceutical ingredients. While direct derivatives of this compound in clinical use are not prominent, the synthetic strategies employed in medicinal chemistry often rely on the versatile reactivity of such building blocks.

The study of analogs, where the position of the chloro, methyl, and nitro groups is varied, provides valuable structure-activity relationship (SAR) data. For example, the biological activity of many compounds is highly sensitive to the specific substitution pattern on the aromatic ring. Research on isomers like 3-chloro-2-methyl-4-nitroaniline offers clues into how the placement of functional groups can impact molecular properties and potential applications.

Future research on this compound is likely to focus on several key areas. A more thorough investigation of its synthesis and characterization, including detailed spectroscopic and crystallographic analysis, would be beneficial. Exploring its reactivity in a wider range of organic transformations could unlock new synthetic pathways to novel compounds. Furthermore, a systematic study of the physical and chemical properties of its derivatives could reveal their potential for applications in materials science, particularly in the development of new functional dyes, polymers, and electronic materials. As the demand for novel organic materials and pharmaceuticals continues to grow, the academic and industrial relevance of versatile building blocks like this compound is poised to expand.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-chloro-4-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(9)7(6(4)8)10(11)12/h2-3H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZJONCASXDNSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 4 Methyl 2 Nitroaniline

Established Routes for the Preparation of 3-Chloro-4-methyl-2-nitroaniline

Traditional synthetic pathways to this compound typically involve multi-step sequences that build the molecule by adding functional groups to a simpler, commercially available precursor. These methods often rely on classical aromatic substitution reactions.

A primary and logical route to this compound involves the nitration of a suitable precursor, namely 3-chloro-4-methylaniline. However, direct nitration of aromatic amines can be challenging due to the high reactivity of the amino group, which can lead to oxidation and a lack of selectivity. ncert.nic.in To overcome this, the amino group is typically protected as an amide (e.g., acetanilide) before the nitration step.

The synthesis sequence is as follows:

Protection: 3-Chloro-4-methylaniline is reacted with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form N-(3-chloro-4-methylphenyl)acetamide. chemistry-online.com This protection moderates the activating effect of the amino group and directs the incoming nitro group.

Nitration: The resulting acetanilide (B955) is then subjected to electrophilic nitration. The acetylamino group is a strong ortho-, para-director. Since the para position is blocked by the methyl group, nitration is directed to the ortho positions. The incoming nitro group is installed at the C2 position, which is ortho to the powerful directing acetylamino group. This step typically uses a nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. azom.comyoutube.com

Deprotection: The final step is the hydrolysis of the N-(3-chloro-4-methyl-2-nitrophenyl)acetamide, usually under acidic conditions, to remove the acetyl group and reveal the primary amine, yielding the target compound, this compound. chemistry-online.comyoutube.com

| Step | Reagents | Typical Conditions | Purpose | Reference |

|---|---|---|---|---|

| Protection | Aniline (B41778) derivative, Acetic Anhydride, Glacial Acetic Acid | Heating/reflux | Protect the amino group and control reactivity. | chemistry-online.com |

| Nitration | Acetanilide derivative, Conc. H₂SO₄, Conc. HNO₃ (or Fuming HNO₃) | Cooling (e.g., 0-20°C) | Introduce the nitro group regioselectively. | azom.comyoutube.com |

| Deprotection | Nitroacetanilide derivative, Conc. H₂SO₄ or HCl, Water | Heating/reflux | Restore the primary amino group. | chemistry-online.comyoutube.com |

An alternative approach involves starting with an aniline scaffold that already contains some of the required substituents and then introducing the remaining groups. A hypothetical but chemically sound strategy would begin with 4-methyl-2-nitroaniline (B134579).

The key step in this pathway would be the regioselective chlorination of 4-methyl-2-nitroaniline. The directing effects of the existing substituents are crucial:

The amino group is a strongly activating ortho-, para-director.

The methyl group is an activating ortho-, para-director.

The nitro group is a strongly deactivating meta-director.

In the 4-methyl-2-nitroaniline molecule, the powerful amino and methyl groups would direct an incoming electrophile (Cl⁺) to the C3 and C5 positions. The nitro group would also direct to the C5 position (meta to itself). The C3 position is ortho to the amino group and the methyl group, making it a highly activated site for electrophilic substitution. Therefore, careful chlorination of 4-methyl-2-nitroaniline would be expected to yield this compound as a major product.

This strategy involves synthesizing a nitroaromatic compound with the desired substitution pattern and then converting a nitro group into the amine functionality via reduction. A plausible precursor for this route is 2-chloro-4-nitrotoluene. google.com

The reaction sequence could proceed as follows:

Nitration of Precursor: 2-Chloro-4-nitrotoluene is subjected to a second nitration. The existing nitro group at C4 and the chloro group at C2 are deactivating. The methyl group at C1 is activating. The directing effects would lead to the introduction of a new nitro group, likely at the C6 position, to form 1-chloro-2-methyl-4,6-dinitrobenzene.

Selective Reduction: The resulting dinitro compound would then undergo a selective reduction of one nitro group. The nitro group at the C4 position is para to the methyl group and meta to the chloro group, while the nitro group at C6 is ortho to both. This difference in the electronic and steric environment can be exploited for selective reduction. Reagents such as sodium hydrogen sulfide (B99878) (NaSH) are known to selectively reduce one nitro group in a dinitro compound, which could transform the 4-nitro group into the desired amine, yielding this compound. youtube.com

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes. These principles are being applied to the synthesis of substituted nitroanilines to overcome the drawbacks of traditional methods, such as the use of harsh acids and the generation of significant chemical waste. google.com

Catalysis offers a powerful tool for developing greener synthetic routes. In the context of synthesizing nitroanilines, catalytic methods can be applied to both the nitration and reduction steps.

A novel approach for the nitration step avoids the use of strong mixed acids. One patented method describes the synthesis of N-protected o-nitro-p-toluidine (a structurally similar compound) using a copper salt catalyst. patsnap.com In this process, the N-protected 4-methylaniline is reacted with a nitroso-containing compound (like tert-butyl nitrite) as the nitrating agent in the presence of a copper sulfate (B86663) catalyst and an oxidant (air). patsnap.com This reaction proceeds under milder conditions (e.g., 90°C in 1,4-dioxane) and avoids the use of corrosive nitric and sulfuric acids. patsnap.com

For the reduction of nitro groups, liquid-phase catalytic hydrogenation is a key green technology that can replace older chemical reduction processes like Fe/HCl. google.com Using catalysts such as Pd-Fe/C or Raney Nickel with hydrogen gas provides high conversion rates and selectivity, with water or alcohols often used as solvents, and the only byproduct being water. google.com

A major goal of green chemistry is to replace hazardous reagents and solvents with safer alternatives. For nitroaniline synthesis, this primarily involves moving away from concentrated strong acids.

A patented method for synthesizing substituted o-nitroanilines highlights such an approach. It employs a nitration reaction using a nitrite (B80452) salt in the presence of an oxidizing agent in a suitable solvent at moderate temperatures (20-80°C). google.com This method explicitly avoids strong acids, simplifying the workup process and reducing environmental pollution and safety hazards. google.com Similarly, reduction reactions using iron powder can be performed in aqueous solutions, which is an environmentally benign solvent. chemicalbook.com

| Reaction Step | Traditional Method | Green/Novel Approach | Environmental/Safety Benefit | Reference |

|---|---|---|---|---|

| Nitration | Concentrated H₂SO₄ and HNO₃ | Catalytic nitration (e.g., Cu salt) with a nitroso agent; or Nitrite salt with an oxidant. | Avoids highly corrosive strong acids, reduces acid waste, milder conditions. | google.compatsnap.com |

| Reduction | Stoichiometric metals (e.g., Fe, Sn) in strong acid. | Catalytic hydrogenation (e.g., Pd/C, Raney Ni) with H₂ gas. | Higher atom economy, catalyst can be recycled, water is the only byproduct. | google.com |

| Solvents | Often requires organic solvents. | Use of water or alcohols where possible; solvent-free conditions. | Reduces volatile organic compound (VOC) emissions and solvent waste. | google.comchemicalbook.com |

Synthetic Derivatization of this compound

The chemical behavior of this compound is dictated by the interplay of its functional groups. The amino group can undergo reactions typical of primary aromatic amines, while the chloro group is activated for substitution, and the nitro group is susceptible to reduction. This multifunctionality makes it a valuable intermediate in the synthesis of more complex molecules, including dyes and pharmaceuticals. smolecule.com

Chemical Transformations at the Amino Functionality

The primary amino group (-NH₂) in this compound is a key site for synthetic manipulation. Its reactivity is standard for an aromatic amine, allowing for several important chemical conversions.

One of the most significant reactions is diazotization . When treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), the primary amino group is converted into a diazonium salt. learncbse.in This resulting diazonium cation is a highly versatile intermediate. Although unstable, it can be used immediately in subsequent reactions, such as the Sandmeyer reaction, to introduce a wide variety of substituents (e.g., -OH, -CN, -Br, -I) by displacing the diazo group.

The amino group can also readily undergo acylation to form amides. This is often accomplished by reacting the aniline with acylating agents like acetyl chloride or acetic anhydride. This transformation is frequently employed as a strategy to protect the amino group during reactions that might otherwise affect it, such as strong oxidation. learncbse.in

Furthermore, as a primary amine, it can participate in the carbylamine reaction , a specific chemical test involving a reaction with chloroform (B151607) and a base to produce an isocyanide, which is recognizable by its potent odor. learncbse.in

Table 1: Reactions at the Amino Functionality

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5 °C | Diazonium Salt |

| Acylation | Acetic Anhydride | Varies | N-acetylated amide |

| Alkylation | Alkyl Halide | Base, Heat | Secondary/Tertiary Amine |

Nucleophilic Aromatic Substitution Reactions Involving the Chloro Group

The chlorine atom on the benzene (B151609) ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) . Its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to it. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

This pathway is crucial for synthesizing derivatives where the chlorine atom is replaced by other functional groups. For instance, reaction with amines or alkoxides can lead to the formation of substituted diamines or ethers, respectively. The conditions for these reactions typically involve a polar aprotic solvent and may require heat or the presence of a base to proceed efficiently. clockss.org The synthesis of the opioid etonitazene, for example, involves a similar nucleophilic substitution on a related chloronitroaromatic compound, highlighting the industrial relevance of this reaction type. wikipedia.org

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | N-substituted-4-methyl-2-nitroaniline |

| Alkoxide | R-O⁻Na⁺ | 3-alkoxy-4-methyl-2-nitroaniline |

| Hydroxide | KOH / DMSO | 3-hydroxy-4-methyl-2-nitroaniline |

Reductive Processes of the Nitro Moiety in this compound

The reduction of the nitro group (-NO₂) to a primary amino group (-NH₂) is one of the most fundamental and widely used transformations for this class of compounds. This reaction converts this compound into 3-chloro-4-methyl-1,2-diaminobenzene, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles.

Several methods are available for this reduction, with the choice often depending on the desired selectivity and the scale of the reaction.

Catalytic Hydrogenation : This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. semanticscholar.org This is often a clean and efficient method.

Metal-Acid Systems : A classic approach involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid or acetic acid. smolecule.comsemanticscholar.org Stannous chloride (SnCl₂) is also a well-established reagent for reducing aromatic nitro compounds and is known for its mild conditions. semanticscholar.org

Transfer Hydrogenation : An alternative to using gaseous hydrogen is transfer hydrogenation, where a source other than H₂ provides the hydrogen. Ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst like Pd/C are common examples.

Sulfide-based Reagents : Reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) can also be used for the reduction. These are particularly noted for their ability to selectively reduce one nitro group in the presence of another in dinitro compounds. wikipedia.org

Table 3: Reduction Methods for the Nitro Group

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-chloro-4-methyl-1,2-diaminobenzene |

| Metal/Acid Reduction | Fe, HCl | 3-chloro-4-methyl-1,2-diaminobenzene |

| Stannous Chloride | SnCl₂, HCl | 3-chloro-4-methyl-1,2-diaminobenzene |

Spectroscopic Data for this compound Not Publicly Available

Searches for Fourier Transform Infrared (FTIR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and mass spectrometry data for this compound did not yield specific results for this compound. While information is available for related isomers such as 4-Chloro-3-methyl-2-nitroaniline and 3-Chloro-2-methyl-4-nitroaniline, using this data would be scientifically inaccurate for the requested compound due to the different substitution patterns on the aniline ring, which significantly influences the spectroscopic properties.

The specific arrangement of the chloro, methyl, and nitro groups in this compound results in a unique electronic and vibrational environment. This uniqueness means that its spectral data (vibrational frequencies, chemical shifts, coupling constants, and fragmentation patterns) will be distinct from its isomers. Without access to dedicated studies on this specific molecule, a detailed and accurate analysis as requested by the provided outline cannot be constructed.

Therefore, the sections on Vibrational Spectroscopy, Nuclear Magnetic Resonance Spectroscopy, and Mass Spectrometry for this compound cannot be populated with the required scientifically accurate data and detailed research findings at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 4 Methyl 2 Nitroaniline

Electronic Spectroscopy for Optical and Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. For nitroaniline derivatives, the absorption spectra are characterized by intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the π-conjugated system of the benzene (B151609) ring. chemrxiv.orgchemrxiv.org The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the aromatic ring and the polarity of the solvent. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: UV-Vis Absorption Data for Related Nitroaniline Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 2-Nitroaniline (B44862) | Not Specified | ~411, ~282 | Not Specified |

| 3-Nitroaniline | Not Specified | ~375, ~280 | Not Specified |

| 4-Nitroaniline (B120555) | Methanol | 372 | 15000 |

| 4-Methoxy-2-nitroaniline | Not Specified | Not Specified | Not Specified |

Data is compiled from various sources and specific conditions may vary. nih.govresearchgate.netresearchgate.net

Fluorescence spectroscopy investigates the emission of light from a molecule after it has absorbed light. Many nitroaromatic compounds, including nitroanilines, are known to be poor fluorophores or non-fluorescent due to efficient non-radiative decay pathways that quench the fluorescence. researchgate.netrsc.org The presence of the nitro group often leads to fluorescence quenching. researchgate.net

However, the fluorescence properties can be influenced by the molecular structure and the environment. Some studies have shown that certain nitroaniline derivatives can exhibit fluorescence upon solvation in specific solvents. nih.gov The fluorescence behavior of 3-Chloro-4-methyl-2-nitroaniline would depend on the balance between radiative and non-radiative decay processes from its excited state. The quenching of fluorescence in the presence of nitro compounds is a well-documented phenomenon and is often attributed to processes like electron transfer. acs.org Studies on related compounds like p-nitroaniline have shown that it can act as a quencher for fluorescent materials. mdpi.com

Table 3: Fluorescence Data for Related Nitroaromatic Compounds

| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (ΦF) |

| p-Nitroaniline | Various | Not Specified | Quencher | Very Low |

| Nitro-substituted Fluoresceins | Various | Various | Various | Structure dependent |

This table highlights the general fluorescence behavior of nitroaromatics, which is typically characterized by quenching or low quantum yields. researchgate.netmdpi.com

X-ray Diffraction for Crystalline Structure Determination

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides information about the crystal system, lattice parameters, and phase purity of a material. The PXRD pattern is a fingerprint of a crystalline solid. In the analysis of a bulk sample of this compound, PXRD would be used to confirm its crystallinity and identify the specific crystalline phase. By comparing the obtained PXRD pattern with a calculated pattern from single-crystal data (if available) or with patterns of known phases, one can verify the identity and purity of the bulk material. For instance, PXRD analysis of p-nitroaniline has been used to determine its lattice dimensions. researchgate.net

Table 4: Crystallographic Data for Related Nitroaniline Compounds

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| p-Nitroaniline | Monoclinic | P21/n | 12.336 | 6.07 | 8.59 | 91.45 |

| 3-Nitroaniline | Orthorhombic | Pbc21 | 6.49 | 15.42 | 5.86 | 90 |

This data is for related compounds and illustrates the type of information obtained from X-ray diffraction studies. researchgate.netnih.govnih.gov

Quantum Chemical and Computational Investigations of 3 Chloro 4 Methyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the molecular properties of organic compounds.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 3-Chloro-4-methyl-2-nitroaniline, this process would involve calculating the potential energy of various spatial arrangements of the atoms (conformers) to find the one with the lowest energy, which corresponds to the most stable conformation.

The presence of the nitro (NO₂) and amino (NH₂) groups, along with the methyl (CH₃) group on the benzene (B151609) ring, can lead to different rotational isomers. Intramolecular hydrogen bonding between the amino and nitro groups is a key factor that would be investigated as it significantly influences the planarity and stability of the molecule. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined. For similar molecules, studies have shown that methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) provide results that are in good agreement with experimental data where available. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | 1.74 | | | | C-N (amino) | 1.39 | | | | C-N (nitro) | 1.47 | | | | C-C (ring avg.) | 1.39 | | | | C-H (methyl avg.) | 1.09 | | | | | | C-C-C (ring avg.) | 120.0 | | | | H-N-H | 115.0 | | | | O-N-O | 125.0 | | | | | C-C-N-O | ~0 or ~180 | | | | | C-C-N-H | ~0 | Note: This table is illustrative and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For a molecule like this compound, the HOMO is expected to be located primarily on the aniline (B41778) part of the molecule, specifically the amino group and the benzene ring, which are electron-rich. The LUMO is anticipated to be centered on the electron-withdrawing nitro group. A smaller HOMO-LUMO gap would suggest higher reactivity and the possibility of charge transfer interactions within the molecule. nih.gov This analysis helps in predicting how the molecule will interact with other chemical species. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Illustrative)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: This table is illustrative and does not represent actual calculated data for this compound.

Electrostatic Potential (ESP) Surface Mapping

The Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is plotted on the electron density surface of the molecule.

In the case of this compound, the ESP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the nitro group, indicating these are sites prone to electrophilic attack. The area around the amino group's hydrogen atoms would exhibit positive potential (blue regions), suggesting susceptibility to nucleophilic attack. The chlorine atom would also contribute to the electrostatic potential. This visual representation is instrumental in understanding intermolecular interactions, including hydrogen bonding.

Ab Initio and Semi-Empirical Methodologies

In addition to DFT, other computational methods can provide further insights into the properties of this compound.

Hartree-Fock (HF) Based Computational Studies

Hartree-Fock (HF) is an ab initio method that provides a fundamental approximation for the many-electron Schrödinger equation. While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF calculations are often used as a starting point for more advanced methods. A comparative study using both HF and DFT can offer a broader understanding of the electronic structure. For similar aniline derivatives, HF methods have been used to calculate optimized geometries and vibrational frequencies, although these often require scaling factors to better match experimental results. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanics calculations provide information on static molecules, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box of water or an organic solvent) and calculating the forces between atoms to model their movements.

MD simulations can provide insights into:

Conformational changes: How the molecule flexes and its functional groups rotate over time.

Solvation effects: How the solvent molecules arrange around the solute and affect its properties.

Intermolecular interactions: How multiple molecules of this compound would interact with each other in a condensed phase.

This approach is particularly useful for understanding how the molecule behaves in a realistic chemical environment, which is crucial for predicting its behavior in solutions and biological systems.

Theoretical Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters are invaluable for identifying and characterizing molecules. Computational methods can simulate spectra that provide a basis for interpreting experimental results.

Simulated Vibrational Spectra (IR and Raman)

Simulated Infrared (IR) and Raman spectra are instrumental in identifying the vibrational modes of a molecule. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational bands. For related compounds like 3-chloro-4-methyl aniline, researchers have employed methods such as B3LYP with various basis sets to calculate the vibrational spectra and have found good agreement with experimental data after applying scaling factors. dntb.gov.uaresearchgate.net A similar approach for this compound would be expected to yield a detailed map of its characteristic vibrations, including the stretching and bending modes of the nitro (NO2), amino (NH2), methyl (CH3), and chloro (C-Cl) functional groups, as well as the vibrations of the benzene ring.

Computational NMR Chemical Shift Predictions

Computational Nuclear Magnetic Resonance (NMR) predictions are another key aspect of theoretical spectroscopy. By calculating the magnetic shielding of atomic nuclei (e.g., ¹H and ¹³C), it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. Studies on similar molecules have demonstrated the utility of computational methods in assigning NMR signals and understanding the electronic environment of different atoms within the molecule. nih.gov For this compound, theoretical NMR data would help to elucidate the influence of the electron-withdrawing nitro and chloro groups and the electron-donating methyl and amino groups on the chemical shifts of the aromatic protons and carbons.

Thermodynamic Parameter Calculations and Energy Landscape Analysis

The thermodynamic properties of a molecule are crucial for understanding its stability and reactivity. Computational chemistry provides a means to calculate these parameters.

Enthalpy, Entropy, and Gibbs Free Energy Determinations

Theoretical calculations can determine the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°) of a molecule. These parameters are fundamental for predicting the spontaneity of reactions and the equilibrium position of chemical processes. For instance, in the study of related nitroaniline salts, computational methods have been used to explore the energy landscapes and rotational barriers of functional groups. researchgate.net A computational analysis of this compound would provide valuable data on its thermodynamic stability, which is essential for any potential synthetic applications.

Chemical Reactivity and Transformation Mechanisms of 3 Chloro 4 Methyl 2 Nitroaniline

Reaction Kinetics and Mechanistic Elucidation of Functional Group Interconversions

The functional groups of 3-Chloro-4-methyl-2-nitroaniline can undergo several types of reactions, including reduction of the nitro group, substitution of the chloro group, and oxidation of the aniline (B41778) moiety. The kinetics and mechanisms of these transformations are of significant interest in synthetic organic chemistry.

Mechanistic Studies of Nitro Group Reduction

The reduction of the nitro group in aromatic nitro compounds to an amino group is a fundamental transformation. The mechanism of this reaction is complex and can proceed through different pathways depending on the reducing agent and reaction conditions. orientjchem.orgnih.gov A commonly accepted mechanism, first proposed by Haber, involves a "one-step hydrogenation" and a "condensation reaction" pathway. rsc.org In the direct route, the nitro group is reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine, and finally to an amine. orientjchem.orgrsc.org

The rate of nitro group reduction is significantly influenced by the electronic nature of other substituents on the aromatic ring. Electron-donating groups, such as the methyl group in this compound, generally decrease the rate of reduction, while electron-withdrawing groups have the opposite effect. orientjchem.org Catalytic hydrogenation is a widely used method for this reduction, employing catalysts such as palladium on carbon (Pd/C), platinum on silica-alumina (Pt/SiO₂-AlPO₄), or nickel-based catalysts. orientjchem.orgorganic-chemistry.org The catalytic cycle typically involves the adsorption of the nitroaromatic compound and the hydrogen source onto the catalyst surface, followed by a series of electron and proton transfer steps. rsc.org

| Catalyst | Reducing Agent | Key Mechanistic Features |

| Iron(salen) Complex | Pinacol borane (B79455) (HBpin) or Phenylsilane (H₃SiPh) | Proceeds via a nitroso intermediate and an on-cycle iron hydride. nih.gov |

| Gold on Titania (Au/TiO₂) | Hydrogen | Involves dehydration and reduction to a nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. rsc.org |

| Palladium on Alumina (Pd/Al₂O₃) | Hydrogen | The rate is influenced by the electronic effects of substituents on the aromatic ring. orientjchem.org |

Investigation of Nucleophilic Aromatic Substitution at the Chloro Site

The chloro group in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.comyoutube.com The nitro group is most effective at activating the ring for SNAr when it is in the ortho or para position relative to the leaving group. youtube.com

The mechanism of SNAr typically involves two steps: addition of the nucleophile to the carbon atom bearing the leaving group to form the resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group to restore the aromaticity of the ring. youtube.com The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.net In the context of this compound, the ortho-nitro group strongly activates the chloro position for nucleophilic attack.

Oxidation Pathways of the Aniline Moiety

The aniline moiety in this compound can undergo oxidation. The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, the methyl group on the ring can be oxidized to a carboxylic acid under strong oxidizing conditions. smolecule.com The amino group itself can be oxidized, potentially leading to the formation of nitroso, nitro, or azo compounds. The presence of the electron-withdrawing nitro and chloro groups can influence the oxidation potential of the amino group. The oxidation of similar compounds, such as 2-chloro-4-nitroaniline (B86195), has been studied in the context of biodegradation, where enzymatic processes lead to the removal of the amino group. nih.gov

Influence of Substituents on Aromatic Ring Reactivity and Selectivity

The reactivity and regioselectivity of reactions involving this compound are a direct consequence of the electronic and steric effects of its substituents.

Electronic Effects (Inductive and Resonance) of Chloro, Methyl, and Nitro Groups

The electronic effects of the substituents on the aromatic ring of this compound are crucial in determining its reactivity.

Methyl Group: The methyl group is an electron-donating group through the inductive effect (+I) and hyperconjugation. This increases the electron density on the aromatic ring, making it more susceptible to electrophilic attack and less susceptible to nucleophilic attack. acs.org

Nitro Group: The nitro group is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). It strongly deactivates the ring towards electrophilic substitution and strongly activates it towards nucleophilic substitution, especially at the ortho and para positions. youtube.com

The combined electronic effects of these three substituents create a complex pattern of electron distribution on the aromatic ring, influencing the sites of electrophilic and nucleophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Overall Effect on Nucleophilic Aromatic Substitution |

| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating, ortho-, para-directing | Activating |

| Methyl (-CH₃) | Electron-donating (+I) | Electron-donating (hyperconjugation) | Activating, ortho-, para-directing | Deactivating |

| Nitro (-NO₂) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly deactivating, meta-directing | Strongly activating |

Steric Hindrance and Regiochemical Control in Reactions

Steric hindrance, the spatial arrangement of atoms that hinders a chemical reaction, plays a significant role in the regiochemical outcome of reactions involving this compound. youtube.com The methyl group at position 4 and the chloro group at position 3 can sterically hinder the approach of reagents to the adjacent positions.

For example, in electrophilic aromatic substitution reactions, while the amino group is a strong ortho, para-director, the bulky chloro and nitro groups adjacent to the amino group can sterically hinder attack at the ortho positions. learncbse.in Similarly, the methyl group can influence the accessibility of the adjacent positions. Research on related compounds has shown that a methyl group adjacent to nitro groups can hinder reactions that are otherwise facile. researchgate.net This steric crowding can influence the selectivity of reactions, favoring attack at less hindered positions.

Advanced Materials Science Applications and Optical Properties of 3 Chloro 4 Methyl 2 Nitroaniline Derivatives

Development of 3-Chloro-4-methyl-2-nitroaniline as a Precursor for Advanced Materials

This compound is a key intermediate in multi-step chemical syntheses that yield compounds with specific material-protective properties. Its tailored structure allows for further chemical modifications to produce molecules with desired functionalities.

Application in Polymer and Coating Synthesis

The primary documented application of this compound in the context of materials science is as a precursor to corrosion inhibitors, which are critical components in protective coatings. google.comgoogle.com While not used directly in polymer or coating formulations, it is a vital intermediate in the synthesis of specific chloro-methylbenzotriazole isomers. These benzotriazoles are well-established as effective corrosion inhibitors for various metals and alloys, and their incorporation into coatings enhances the durability and lifespan of the protected materials.

The synthesis process typically begins with the acetylation of 3-chloro-4-methyl aniline (B41778), followed by a nitration step that results in a mixture of isomers. google.com The 3-chloro-4-methyl-2-nitroanilide isomer is then carefully separated and subsequently deprotected to yield this compound. google.com This product is then further reacted to form the final benzotriazole-based corrosion inhibitor. This synthetic route highlights the indirect but essential contribution of this compound to the formulation of high-performance coatings.

Design of Ligands for Coordination Chemistry and Catalysis

A comprehensive review of available scientific literature reveals a lack of specific research on the application of this compound in the design of ligands for coordination chemistry or in the field of catalysis. Although its molecular framework contains nitrogen and oxygen atoms that could potentially act as coordination sites for metal ions, there are no published studies to confirm or explore these potential applications. Commercial suppliers may list the compound under broad categories such as "Catalysts Ligands," but this is generally a classification based on its chemical family rather than on demonstrated utility in these roles. ambeed.combldpharm.com

Exploration of Nonlinear Optical (NLO) Properties

There is a significant gap in the scientific literature regarding the nonlinear optical (NLO) properties of this compound. As a result, there is no available data to report on its potential in this area of materials science.

Third-Order Nonlinear Optical Response Characterization (e.g., Z-scan techniques)

No studies have been found that characterize the third-order nonlinear optical response of this compound. Techniques such as Z-scan, which are commonly used to measure nonlinear absorption and refraction, have not been applied to this compound according to publicly available research.

Potential in Optical Switching and Photonics Devices

The potential of this compound for applications in optical switching and photonics has not been investigated in any published scientific work.

Electro-Optical Response in Liquid Crystal Systems

There is no research available on the electro-optical response of this compound when it is used as a component in liquid crystal systems.

Photophysical Characterization for Material Performance

The performance of materials derived from this compound in advanced applications is intrinsically linked to their photophysical properties. Characterization of these properties provides fundamental insights into their behavior upon interaction with light, which is crucial for designing materials with tailored functionalities.

Optical Band Gap and Energy Transfer Dynamics

The optical band gap is a critical parameter that determines the electronic and optical characteristics of a material. It represents the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In derivatives of this compound, this gap can be modulated by the nature and position of substituent groups on the aromatic ring. For instance, theoretical studies on related nitroaniline compounds, such as 2-methyl-4-nitroaniline (B30703) (MNA) and 2-amino-4-nitroaniline (ANA), have shown that these molecules possess indirect band gaps. researchgate.net The presence of different functional groups alters the energy levels of the HOMO and LUMO, thereby tuning the band gap.

| Compound | Calculated Band Gap (eV) | Crystal System | Reference |

| 2-Methyl-4-nitroaniline (MNA) | Indirect | Monoclinic | researchgate.net |

| 2-Amino-4-nitroaniline (ANA) | Indirect | Not specified | researchgate.net |

Absorption Characteristics in Relevant Spectral Regions

The absorption of light by derivatives of this compound is a direct consequence of their electronic structure. These compounds typically exhibit strong absorption bands in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. The position and intensity of these bands are highly sensitive to the molecular architecture.

Theoretical and experimental studies on a range of p-nitroaniline derivatives have demonstrated that the introduction of electron-donating groups leads to a redshift (a shift to longer wavelengths) in the absorption spectrum and a reduction in the HOMO-LUMO energy gap. researchgate.net Conversely, the presence of electron-withdrawing groups results in a blueshift (a shift to shorter wavelengths) and an increase in the energy gap. researchgate.net For example, the intense absorption band observed in highly conjugated nitroanilines at around 375 nm is attributed to the intramolecular charge transfer from the amino group to the nitro group. core.ac.uk The specific substitution pattern in this compound, with a chloro group (electron-withdrawing) and a methyl group (electron-donating), will therefore have a nuanced effect on its absorption spectrum. The UV spectrum of 2-methyl-5-nitroaniline, for instance, shows a strong band at 370 nm. core.ac.uk The absorption characteristics are also influenced by the solvent polarity, a phenomenon known as solvatochromism. acs.org

| Compound/Derivative | Key Absorption Features | Effect of Substituents | Reference |

| p-Nitroaniline (pNA) Derivatives | Redshift with electron-donating groups, blueshift with electron-withdrawing groups. | Modulates HOMO-LUMO gap and charge transfer character. | researchgate.net |

| 2-Methyl-5-nitroaniline | Strong absorption band at 370 nm. | Intramolecular charge transfer. | core.ac.uk |

| 2-Nitroaniline (B44862) | Gradual reduction of absorption peaks in the presence of a catalyst. | Indicates chemical transformation. | researchgate.net |

| 4-Nitroaniline (B120555) | Absorption spectra vary with the acidity of the ionic liquid solvent. | Demonstrates solvatochromism. | researchgate.net |

Environmental Fate and Degradation Studies of 3 Chloro 4 Methyl 2 Nitroaniline

Biodegradation Pathways and Microbial Metabolism

The biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. The presence of the electron-withdrawing nitro group can make the aromatic ring less susceptible to oxidative attack, while the chloro-substituent can also contribute to its recalcitrance.

Aerobic and Anaerobic Microbial Degradation Mechanisms

Aerobic Degradation: Under aerobic conditions, microorganisms often initiate the degradation of nitroaromatic compounds through oxidative pathways. For analogous compounds like 2-chloro-4-nitroaniline (B86195) and N-methyl-4-nitroaniline, studies have shown that the initial attack is often catalyzed by monooxygenase or dioxygenase enzymes. nih.govplos.orgnih.gov These enzymes can hydroxylate the aromatic ring, leading to the removal of the nitro group as nitrite (B80452). nih.govplos.orgnih.gov For instance, the degradation of N-methyl-4-nitroaniline by a Pseudomonas sp. was initiated by N-demethylation, followed by monooxygenase-catalyzed removal of the nitro group. nih.govplos.org A similar initial hydroxylation and subsequent removal of the nitro group could be a plausible pathway for 3-Chloro-4-methyl-2-nitroaniline.

Another common aerobic mechanism for related compounds is the reduction of the nitro group to an amino group, forming a diamine, which may then be further degraded.

Anaerobic Degradation: Under anaerobic conditions, the primary transformation of nitroaromatic compounds is typically the reduction of the nitro group to an amino group, forming the corresponding aniline (B41778) derivative. researchgate.net This reduction can proceed through nitroso and hydroxylamino intermediates. researchgate.net Studies on 2-chloro-4-nitroaniline have demonstrated its degradation under anaerobic conditions by Fe(III)-reducing bacteria like Geobacter sp. and Thauera aromatica. nih.govdocumentsdelivered.comsci-hub.se These bacteria can utilize the compound as a sole source of carbon and nitrogen. nih.govdocumentsdelivered.comsci-hub.se Two distinct anaerobic pathways have been observed for 2-chloro-4-nitroaniline: one involving initial reduction of the nitro group followed by dechlorination, and another where dechlorination precedes the nitro group reduction. nih.govsci-hub.se It is conceivable that this compound could undergo similar reductive transformations under anaerobic environments.

Identification and Characterization of Biodegradation Intermediates and Products

Specific biodegradation intermediates for this compound have not been documented. However, based on the degradation of analogous compounds, several potential intermediates can be hypothesized.

Table 1: Hypothetical Biodegradation Intermediates of this compound Based on Analogs

| Original Compound | Potential Intermediate | Precursor Analog Studied | Degradation Condition |

| This compound | 3-Chloro-4-methyl-phenylenediamine | 2-Chloro-4-nitroaniline | Anaerobic |

| This compound | 4-Methyl-2-nitroaniline (B134579) | 2-Chloro-4-nitroaniline | Anaerobic (dechlorination) |

| This compound | 3-Chloro-4-methyl-2-aminophenol | 2-Chloro-4-nitroaniline | Aerobic (hydroxylation) |

| This compound | Methylhydroquinone | 3-Methyl-4-nitrophenol (B363926) | Aerobic |

For example, the aerobic degradation of N-methyl-4-nitroaniline was found to produce 4-nitroaniline (B120555), 4-aminophenol (B1666318), and 1,2,4-benzenetriol (B23740) as major intermediates. nih.govplos.org The anaerobic degradation of 2-chloro-4-nitroaniline yielded intermediates such as 2-chloro-1,4-diaminobenzene (B1197945) and 1,4-diaminobenzene. sci-hub.se

Abiotic Degradation Processes in Environmental Systems

Abiotic degradation processes, such as photodegradation and hydrolysis, can also contribute to the transformation of organic pollutants in the environment.

Photodegradation Kinetics and Pathways under Environmental Conditions

While specific studies on the photodegradation of this compound are lacking, research on related chloroanilines suggests they can be degraded by photocatalysis. The photodegradation of aniline and chloroanilines has been demonstrated using catalysts like titanium dioxide (TiO2) and iron oxides under UV or solar irradiation. mdpi.com The process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring, leading to its cleavage and mineralization into simpler inorganic compounds like CO2, H2O, and mineral acids. mdpi.com

Intermediates identified in the photodegradation of other chloroanilines include chlorophenols and benzoquinones. mdpi.com It is plausible that this compound would also be susceptible to photocatalytic degradation, potentially forming chlorinated and methylated phenolic or quinone-like intermediates.

Hydrolytic Stability and Transformation

No specific data on the hydrolytic stability of this compound is available. However, anilines are generally considered to be relatively stable to hydrolysis under typical environmental pH conditions. The presence of the chloro and nitro substituents on the aromatic ring is unlikely to significantly increase its susceptibility to hydrolysis.

Adsorption Characteristics and Remediation Strategies

The adsorption of nitroaniline compounds to soil and sediment is a key process influencing their environmental mobility and bioavailability. The extent of adsorption is influenced by the physicochemical properties of both the compound and the soil matrix, such as organic matter content and clay composition.

Remediation strategies for sites contaminated with nitroaromatic compounds often involve bioremediation and advanced oxidation processes.

Bioremediation: This approach utilizes the metabolic capabilities of microorganisms to degrade the contaminant. For instance, bioaugmentation with strains known to degrade similar compounds, such as Pseudomonas, Rhodococcus, Geobacter, and Thauera species, could be a potential strategy. nih.govplos.orgnih.govnih.gov Soil microcosm studies on related compounds like 3-methyl-4-nitrophenol have shown successful degradation by introduced bacterial strains. frontiersin.org

Advanced Oxidation Processes (AOPs): AOPs, including photocatalysis with materials like TiO2, have proven effective in degrading various aromatic pollutants. mdpi.com This technology could potentially be applied to the remediation of water and soil contaminated with this compound.

Sorption Behavior on Environmental Matrices

The mobility and persistence of this compound in the environment are significantly influenced by its sorption behavior on various environmental solids, such as soil and sediment. Sorption, the process of a substance adhering to a solid surface, is a key factor in determining the compound's bioavailability and potential for groundwater contamination. The extent of sorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

In the absence of direct data, general principles of soil chemistry can provide some insights. The sorption of organic compounds like this compound is influenced by factors such as the organic matter content of the soil, clay content and type, pH, and the chemical's own properties (e.g., hydrophobicity, pKa). For instance, studies on similarly structured compounds like 3,4-dichloroaniline (B118046) have shown that sorption correlates well with soil organic matter content. nih.gov The sorption of these types of compounds is often described by the Freundlich isotherm, which is suitable for heterogeneous surfaces. nih.govresearchgate.net

Table 1: Sorption Isotherm Models

| Isotherm Model | Equation | Description |

| Langmuir | qe = (qmax * KL * Ce) / (1 + KL * Ce) | Assumes monolayer sorption onto a homogeneous surface with a finite number of identical sites. |

| Freundlich | qe = KF * Ce1/n | An empirical model that describes sorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. |

Note: Without experimental data for this compound, this table serves as a general reference for the models used to describe sorption behavior.

Advanced Oxidation Processes for Environmental Removal

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic contaminants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). researchgate.net These processes are considered promising for the degradation of persistent organic pollutants.

Detailed research findings and specific data on the application of AOPs for the removal of this compound are scarce. However, studies on related nitroaromatic and chloroaniline compounds provide a basis for understanding the potential efficacy of these methods.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light. Studies on aniline and p-nitroaniline have demonstrated the effectiveness of the Fenton process, with degradation rates being influenced by pH, and the concentrations of H₂O₂ and Fe²⁺. plos.org For instance, the degradation of p-nitroaniline was found to be most rapid at a pH of 3.0.

Ozonation: Ozonation, the use of ozone (O₃) as an oxidant, can also be an effective AOP. Ozone can react directly with contaminants or decompose to form hydroxyl radicals. The ozonation of nitroaromatic compounds has been shown to be effective, particularly at neutral to slightly basic pH, where the decomposition of ozone to hydroxyl radicals is favored.

Photocatalysis: Heterogeneous photocatalysis, often using titanium dioxide (TiO₂) as a photocatalyst, is another AOP. When TiO₂ is irradiated with UV light, it generates electron-hole pairs that lead to the formation of hydroxyl radicals. The photocatalytic degradation of chloroanilines has been investigated, showing that the process can lead to complete degradation, with the formation of various intermediates.

Table 2: Overview of Advanced Oxidation Processes for Potential Application

| AOP | Primary Oxidant(s) | General Findings for Related Compounds |

| Fenton | •OH | Effective for anilines and nitroanilines; optimal pH is acidic. |

| Photo-Fenton | •OH | Generally more efficient than the Fenton process alone. |

| Ozonation | O₃, •OH | Effective for nitroaromatic compounds, especially at neutral to basic pH. |

| Photocatalysis (e.g., UV/TiO₂) | •OH | Can achieve complete degradation of chloroanilines. |

Note: This table is based on general findings for related compound classes and does not represent specific data for this compound.

Advanced Analytical Chemistry Methodologies for 3 Chloro 4 Methyl 2 Nitroaniline and Its Derivatives

Chromatographic Separation and Detection Techniques

Chromatography stands as a cornerstone for the analysis of aniline (B41778) derivatives due to its high resolving power. thermofisher.com Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently utilized, often in conjunction with highly sensitive detectors, to achieve accurate measurements even in complex matrices. thermofisher.com888chem.com

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (EC) offers a selective and sensitive method for the analysis of electroactive species like nitroanilines. dtic.mil This technique is particularly advantageous for analyzing trace quantities of such compounds in various samples. dtic.mil The core principle of HPLC/EC lies in the separation of components in a liquid mobile phase on a stationary phase, followed by detection based on the electrochemical (oxidation or reduction) properties of the analytes.

Research has demonstrated that HPLC/EC is a powerful tool for the analysis of nitroanilines and other explosive components. dtic.mil Dual-electrode electrochemical detection, in particular, enhances the selectivity and sensitivity of the analytical method. dtic.mil The dual parallel electrode configuration is especially beneficial as it allows for the assessment of peak purity in real samples by simultaneously recording cathodic and anodic chromatograms. dtic.mil

For instance, an improved HPLC method with electrochemical detection was developed for monitoring exposure to 3-chloro-4-fluoroaniline (B193440) by detecting its major urinary metabolite, 2-amino-4-chloro-5-fluorophenyl sulphate. nih.govresearchgate.net This method proved to be quicker and more cost-effective than previous GC methods as it did not require a derivatization step. nih.govresearchgate.net The limit of detection for the metabolite was reported to be ≤ 0.01 mg/L, with a coefficient of variation of 4% over a concentration range of 1-15 mg/L. nih.govresearchgate.net While this study focuses on a related compound, the principles are directly applicable to the analysis of 3-Chloro-4-methyl-2-nitroaniline, which shares similar electroactive functional groups.

| Parameter | Value | Reference |

| Analyte | 2-amino-4-chloro-5-fluorophenyl sulphate | nih.govresearchgate.net |

| Technique | HPLC with Electrochemical Detection | nih.govresearchgate.net |

| Limit of Detection | ≤ 0.01 mg/L | nih.govresearchgate.net |

| Coefficient of Variation | 4% (at 1-15 mg/L) | nih.govresearchgate.net |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organic compounds. For polar and thermolabile compounds like aniline derivatives, a derivatization step is often necessary to improve their volatility and thermal stability, making them suitable for GC analysis. thermofisher.comchromatographyonline.com Derivatization can also enhance the performance of specific detectors. researchgate.net

EPA Method 8131 outlines the determination of aniline and its derivatives by gas chromatography. epa.gov This method can be applied to various aniline compounds, including chloro- and nitro-substituted anilines. epa.gov The method provides retention time data for different capillary columns, such as SE-54 and SE-30, highlighting the importance of column selection for resolving isomeric compounds. epa.gov For example, an SE-54 column may not fully resolve pairs like 4-nitroaniline (B120555) and 4-chloro-2-nitroaniline (B28928), necessitating the use of an alternative column for confirmation. epa.gov

To improve detectability, especially with detectors like the Nitrogen-Phosphorus Detector (NPD), the extraction solvent may need to be exchanged to one that is more compatible. epa.gov When analyzing unfamiliar samples, it is highly recommended to confirm compound identifications using a secondary technique, such as gas chromatography-mass spectrometry (GC/MS), to ensure the accuracy of the results. epa.gov

Spectrophotometric Quantification Methods

Spectrophotometric methods are valued for their speed, accuracy, and cost-effectiveness in the quantitative analysis of various compounds, including nitroanilines. researchgate.net

UV-Vis Spectrophotometry in Quantitative Analysis

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. Nitroanilines, due to their aromatic structure and nitro and amino functional groups, exhibit characteristic UV-Vis absorption spectra that can be used for their quantification. researchgate.net

A study on the determination of intermediates in D&C Red No. 36 utilized reversed-phase liquid chromatography with UV detection for the quantification of impurities, including 2-chloro-4-nitroaniline (B86195) and 2,4-dinitroaniline. nih.gov The analytes were detected by a UV detector at a wavelength of 225 nm. nih.gov The method demonstrated good linearity and sensitivity, with limits of quantification for various nitroaniline isomers in the low nanomolar range. nih.gov For instance, the limit of quantification for 2-nitroaniline (B44862) was 2.0 x 10⁻⁹ M. nih.gov This demonstrates the utility of UV detection in conjunction with HPLC for the sensitive measurement of nitroaniline derivatives.

| Analyte | Limit of Quantification (LOQ) | Reference |

| 2-Nitroaniline | 2.0 x 10⁻⁹ M | nih.gov |

| 3-Nitroaniline | 2.0 x 10⁻⁹ M | nih.gov |

| 2,6-Dinitroaniline | 2.0 x 10⁻⁹ M | nih.gov |

| 4-Nitroaniline | 4.5 x 10⁻⁹ M | nih.gov |

| 2,4-Dinitroaniline | 4.5 x 10⁻⁹ M | nih.gov |

Sample Preparation and Derivatization Chemistries for Analytical Applications

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from the sample matrix, especially when dealing with trace-level concentrations. thermofisher.com

Liquid-Phase Microextraction and Related Techniques

For the analysis of aniline derivatives in aqueous samples, extraction techniques are often required prior to chromatographic analysis to achieve the necessary sensitivity. thermofisher.com Traditional methods include liquid-liquid extraction and solid-phase extraction (SPE). thermofisher.com SPE is increasingly favored and can be performed in either off-line or on-line modes. thermofisher.com

On-line SPE coupled with HPLC offers several advantages, including full automation, reduced operator-related variability, time savings, and precise process control. thermofisher.comchromatographyonline.com A study on the determination of aniline and nitroanilines in water samples utilized an on-line SPE-HPLC system with a hydrophile-lipophile balance (HLB) cartridge. nih.gov This setup allowed for the effective enrichment of the analytes from the water matrix before their separation and quantification by HPLC with UV detection. chromatographyonline.comnih.gov The recoveries of several nitroaniline isomers from spiked sewage samples were between 84.6% and 94.0%, with relative standard deviations below 4.7%, indicating the efficiency and reproducibility of the method. nih.gov While this specific study did not include this compound, the methodology is broadly applicable to substituted anilines.

Derivatization for Enhanced Chromatographic Separation and Detectability

The analysis of complex aromatic compounds such as this compound in various matrices can be challenging due to factors like polarity, volatility, and detector response. Derivatization is a chemical modification technique employed to convert an analyte into a new compound with properties more suitable for chromatographic separation and detection. researchgate.netacademicjournals.org This process can lead to significant improvements in analytical performance by enhancing volatility for gas chromatography (GC), improving thermal stability, and increasing detectability for both GC and high-performance liquid chromatography (HPLC). youtube.comlibretexts.orgpsu.edu

For this compound, derivatization primarily targets the active hydrogen of the primary amine group (-NH2). This functional group can cause undesirable chromatographic behavior, such as peak tailing due to interactions with active sites on the column. chromforum.org By converting the amine group into a less polar and more stable derivative, chromatographic resolution and sensitivity can be substantially enhanced.

Gas Chromatography (GC) Derivatization Strategies

In gas chromatography, derivatization is often essential for compounds that have low volatility or are thermally unstable. libretexts.org For this compound, the primary goal of derivatization is to increase its volatility and reduce its polarity to achieve better peak shapes and lower detection limits. Common derivatization methods applicable to the amino group include silylation and acylation. youtube.compsu.edu

Silylation: This is a widely used derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The resulting TMS derivative of this compound would be more volatile and thermally stable, making it more amenable to GC analysis. youtube.commdpi.com

Acylation: This method involves the reaction of the amine group with an acylating agent to form a stable amide. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are frequently employed. The resulting acylated derivatives are typically more volatile and exhibit improved chromatographic behavior. Furthermore, the introduction of halogenated acyl groups can significantly enhance the response of an electron capture detector (ECD), leading to lower detection limits.

The table below summarizes potential derivatization reagents for the gas chromatographic analysis of this compound and their expected impact on analytical parameters.

| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Expected Improvements |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino (-NH2) | N-trimethylsilyl | Increased volatility, improved thermal stability, reduced peak tailing. youtube.commdpi.com |

| Trifluoroacetic anhydride (TFAA) | Amino (-NH2) | N-trifluoroacetyl | Increased volatility, enhanced ECD response. |

| Pentafluoropropionic anhydride (PFPA) | Amino (-NH2) | N-pentafluoropropionyl | Increased volatility, significantly enhanced ECD response. |

| Heptafluorobutyric anhydride (HFBA) | Amino (-NH2) | N-heptafluorobutyryl | Increased volatility, very high ECD response. |

This table presents expected improvements based on the derivatization of similar aniline compounds, as direct research on this compound derivatization is not extensively documented.

High-Performance Liquid Chromatography (HPLC) Derivatization Strategies

In HPLC, derivatization is primarily used to enhance the detectability of an analyte, especially when dealing with trace concentrations. welch-us.comsci-hub.se This is often achieved by introducing a chromophore or a fluorophore into the analyte molecule, which significantly increases its response to UV-Vis or fluorescence detectors, respectively. researchgate.net Derivatization can be performed either before the chromatographic separation (pre-column) or after (post-column). libretexts.orgwelch-us.com

For this compound, which already possesses a chromophore due to its aromatic nitro structure, derivatization can still be beneficial to shift the absorption maximum to a more favorable wavelength and to increase the molar absorptivity. More significantly, introducing a fluorescent tag can lead to a dramatic increase in sensitivity.

Fluorescent Labeling: A variety of reagents can be used to label the primary amine group of this compound with a fluorescent moiety.

Dansyl Chloride (DNS-Cl): 1-Dimethylaminonaphthalene-5-sulfonyl chloride reacts with primary amines to produce highly fluorescent sulfonamide derivatives. researchgate.net

Fluorescamine: This reagent reacts rapidly with primary amines to form fluorescent products. A key advantage is that the reagent itself is non-fluorescent, reducing background interference. researchgate.net

9-Fluorenylmethyl Chloroformate (Fmoc-Cl): This reagent forms stable, highly fluorescent derivatives with primary and secondary amines. researchgate.net

Coumarin-based Reagents: Reagents like 2,7-diethylamino-2-oxo-2H-chromen-3-yl-benzothiazole-6-sulfonylchloride have been used to label anilines, resulting in sulfonamides that can be detected with high sensitivity using fluorescence detection. researchgate.net

The following table outlines potential fluorescent labeling reagents for the HPLC analysis of this compound and their impact on detectability.

| Derivatizing Reagent | Target Functional Group | Detection Method | Expected Outcome |

| Dansyl Chloride (DNS-Cl) | Amino (-NH2) | Fluorescence | Formation of a highly fluorescent sulfonamide derivative, enabling trace-level detection. researchgate.net |

| Fluorescamine | Amino (-NH2) | Fluorescence | Rapid formation of a fluorescent product with low background signal. researchgate.net |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Amino (-NH2) | Fluorescence | Creation of a stable and strongly fluorescent derivative. researchgate.net |

| Coumarin-based sulfonyl chlorides | Amino (-NH2) | Fluorescence | Production of a sulfonamide with strong fluorescence, enhancing sensitivity. researchgate.net |

This table illustrates potential benefits based on the derivatization of analogous compounds, as specific studies on this compound are limited.

By employing these derivatization strategies, the challenges associated with the chromatographic analysis of this compound can be effectively addressed, leading to more robust, sensitive, and reliable analytical methods.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 3-Chloro-4-methyl-2-nitroaniline

Academic research on the specific isomer this compound is limited in publicly accessible literature. However, substantial research on closely related isomers and precursor molecules provides a foundational understanding of this class of compounds. Key findings from the broader field of chloronitroanilines indicate their primary role as crucial intermediates in the synthesis of dyes, pigments, pesticides, and pharmaceuticals. google.comgoogle.complos.org The synthesis of the corresponding anilines often involves the catalytic hydrogenation of the nitroaromatic precursor. google.com A significant and recurring challenge in this process is the prevention of hydrodechlorination, a side reaction where the chlorine atom is undesirably removed. google.comresearchgate.net

Research into derivatives of similar compounds, such as the condensation of 2-methyl-3-nitroaniline (B147196) with aldehydes to form Schiff bases, highlights the reactivity of the amino group and the potential to create complex molecules with unique structural properties. iucr.org The crystal structures of these derivatives reveal detailed information about their molecular geometry, including the planarity and dihedral angles between aromatic rings, which are influenced by the substitution pattern and intermolecular forces like hydrogen bonding and π–π stacking. iucr.org Furthermore, studies on related nitroanilines demonstrate the presence of intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, a property that is fundamental to applications in nonlinear optics. researchgate.net

Identification of Existing Knowledge Gaps and Unexplored Research Avenues

The most prominent knowledge gap is the absence of dedicated studies on this compound itself. Its specific physicochemical properties, spectroscopic data, and reactivity profile are not well-documented in the available scientific literature. While synthetic routes for isomers are established, a validated, high-yield synthesis protocol specifically for this compound has not been detailed.

Consequently, its potential applications remain entirely speculative and unexplored. There is no research on its biological activity, its utility as a precursor for novel materials, or its performance in catalytic systems. The specific influence of the combined electronic effects of the ortho-nitro, meta-chloro, and para-methyl groups on the aniline (B41778) scaffold's reactivity and properties is an open question. This lack of fundamental data represents a significant barrier to its potential utilization in any field.

Prospective Directions for Advanced Research on this compound and its Derivatives

A primary research objective should be the development of a robust and selective synthetic pathway for this compound and its subsequent reduction product, 3-chloro-4-methyl-1,2-phenylenediamine. Research should focus on the catalytic reduction of the nitro group, a transformation for which challenges are well-documented in related molecules. google.com A key area of investigation would be the screening of catalyst systems to maximize the reduction of the nitro group while completely avoiding the hydrodechlorination of the C-Cl bond. researchgate.net

Building on research into similar compounds, promising approaches could involve using modified skeletal nickel (Raney nickel) catalysts or platinum-on-carbon (Pt/C) catalysts in the presence of dehalogenation inhibitors like tin(II) or tin(IV) chlorides. google.comresearchgate.net The optimization of reaction parameters such as temperature, hydrogen pressure, solvent, and catalyst loading will be critical to achieving high conversion and selectivity. researchgate.net

Table 1: Selected Catalytic Hydrogenation Methods for Related Chloro-Nitroaromatics

| Starting Material | Product | Catalyst System | Key Findings | Reference |

| 2-Chloro-4-nitrotoluene | 3-Chloro-4-methylaniline | 1wt% Pt/C with dehalogenation inhibitor | Selectivity can reach 99.7%. | google.com |

| 2-Chloro-4-nitrotoluene | 3-Chloro-4-methylaniline | Raney nickel with SnCl₄ or SnCl₂ | Conversion and selectivity can reach 100%. | google.com |

| 3-Chloro-4-methylnitrobenzene | 3-Chloro-4-methylaniline | Skeletal Nickel (QS-Ni) modified with SnCl₄·5H₂O | Achieved 100% conversion and 100% selectivity, preventing dechlorination. | researchgate.net |

This table is generated based on data from related compounds to inform potential synthetic strategies for this compound.

Future work should explore the unique reactivity of this compound. The amino group serves as a handle for derivatization, for instance, through condensation reactions with aldehydes to form Schiff bases, similar to related nitroanilines. iucr.org These Schiff base derivatives can act as ligands to coordinate with various metal ions.